molecular formula C16H14ClFN4O2S B2912252 3-chloro-4-fluoro-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034506-62-0

3-chloro-4-fluoro-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2912252
CAS No.: 2034506-62-0
M. Wt: 380.82
InChI Key: KBYBNGTXICYBJA-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyridinyl-imidazole ethyl side chain. Its structure combines a chlorinated and fluorinated benzene ring with a sulfonamide linker, which is further functionalized with a pyridinyl-imidazole group.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN4O2S/c17-13-11-12(4-5-14(13)18)25(23,24)21-8-10-22-9-7-20-16(22)15-3-1-2-6-19-15/h1-7,9,11,21H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYBNGTXICYBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CN2CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Imidazole Derivative: The initial step often involves the synthesis of the imidazole derivative. This can be achieved by reacting 2-bromoethylamine with pyridine-2-carbaldehyde under basic conditions to form the imidazole ring.

    Sulfonamide Formation: The next step involves the introduction of the sulfonamide group. This can be done by reacting the imidazole derivative with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step is the coupling of the intermediate with the benzenesulfonamide group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chloro and fluoro groups.

    Oxidation and Reduction: The imidazole and pyridine rings can participate in redox reactions, although these are less common.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Depending on the nucleophile, products can include various substituted derivatives.

    Oxidation Products: Oxidized forms of the imidazole or pyridine rings.

    Hydrolysis Products: Amines and sulfonic acids.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 3-chloro-4-fluoro-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is studied for its potential as a biochemical probe. It can be used to investigate enzyme interactions and protein binding due to its sulfonamide group.

Medicine

Medically, this compound is of interest for its potential therapeutic properties. It is being explored for its ability to inhibit certain enzymes and receptors, making it a candidate for drug development in areas such as cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. The pyridine and imidazole rings can interact with various receptors, modulating their function. These interactions can disrupt cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-chloro-4-fluoro-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide, we compare it with structurally related benzenesulfonamide derivatives (Table 1). Key differences lie in substituent patterns, heterocyclic appendages, and reported bioactivity.

Table 1: Structural and Functional Comparison of Benzenesulfonamide Derivatives

Compound Name Molecular Formula Key Substituents Heterocyclic Moiety Reported Activity/Properties Reference
This compound C₁₆H₁₃ClFN₃O₂S Cl, F, pyridinyl-imidazole ethyl Pyridin-2-yl-imidazole Not explicitly reported in evidence
3-(4-(4-Cyanophenyl)-2-(ethylthio)-1H-imidazol-1-yl)benzenesulfonamide (21b) C₁₈H₁₆N₄O₂S₂ CN, ethylthio, cyanophenyl Imidazole MICs against bacterial strains (25 mg/mL)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide C₂₉H₂₂F₂N₆O₃S F, chromen-2-yl, pyrazolo-pyrimidine Pyrazolo[3,4-d]pyrimidine Synthetic intermediate (MP: 175–178°C)
3-Chloro-4-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide C₁₃H₁₆ClFN₄O₂S Cl, F, triazole 1H-1,2,3-triazole No biological data reported
(E)-N-(2-(1H-Imidazol-1-yl)-2-(phenyl)ethyl)-4-styrylbenzamide (9) C₂₅H₂₂N₂O Styryl, phenyl ethyl Imidazole Synthesized via three-step alkylation

Key Observations

Structural Diversity in Heterocycles: The target compound incorporates a pyridinyl-imidazole group, whereas analogs like 21b and 9 use simpler imidazole rings. The pyridinyl substitution may enhance π-π stacking interactions with biological targets compared to phenyl or cyanophenyl groups in 21b . The triazole-containing analog (C₁₃H₁₆ClFN₄O₂S) replaces imidazole with a 1,2,3-triazole, which could alter hydrogen-bonding capacity and metabolic stability .

Substituent Effects on Bioactivity: Compounds like 21b and 22c () feature electron-withdrawing groups (e.g., -CN, -NO₂) and thioether linkages, which correlate with antimicrobial activity (MICs: 25–30 mg/mL against standard antibiotics) . The chloro-fluoro substitution in the target compound may similarly enhance electrophilicity and target affinity.

Synthetic Approaches: The target compound’s synthesis likely involves multi-step alkylation or coupling reactions, akin to the methods for 9 and 15 (), where styrylbenzoic acids and ethanol derivatives are used . In contrast, the triazole analog employs click chemistry or nucleophilic substitution .

Physical Properties :

  • While melting points (e.g., 175–178°C for the chromene-pyrazolo compound in ) are reported for some analogs , data for the target compound are absent in the provided evidence.

Research Implications

Future studies should prioritize comparative bioactivity assays (e.g., MIC testing ) and computational modeling to validate these hypotheses.

Biological Activity

3-chloro-4-fluoro-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various therapeutic contexts. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chlorine and Fluorine Substituents : These halogen atoms can influence the compound's lipophilicity and biological interactions.
  • Pyridin-2-yl and Imidazol-1-yl Groups : These heterocycles are often associated with biological activity, particularly in drug design.
  • Benzenesulfonamide Moiety : This functional group is known for its role in various pharmacological activities.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds with similar structures. For instance, derivatives containing the imidazole scaffold have shown significant inhibitory effects on cancer cell proliferation across various types, including breast and liver cancers. The mechanism often involves the inhibition of specific kinases associated with tumor growth .

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast Cancer5.0Kinase inhibition
Compound BLiver Cancer3.5Apoptosis induction
This compoundVariousTBD

Antibacterial Activity

The antibacterial properties of sulfonamide derivatives are well-documented. The presence of the sulfonamide group enhances the ability to inhibit bacterial growth. In vitro studies have demonstrated that related compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.

Table 2: Antibacterial Activity Data

Compound NameBacteria TypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Compound CE. coli8
Compound DS. aureus4
This compoundTBD

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways, particularly those related to cancer progression.
  • Receptor Interaction : It may interact with G-protein coupled receptors (GPCRs), influencing downstream signaling cascades that affect cell proliferation and survival .

Case Studies

Case Study 1: In Vitro Evaluation

In a recent study, researchers evaluated the biological activity of a series of benzenesulfonamides similar to our compound. The results indicated that modifications at the para position significantly enhanced anticancer activity, particularly against MDA-MB-231 breast cancer cells .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that substituents on the imidazole ring could modulate both anticancer and antibacterial activities. Compounds with electron-withdrawing groups showed improved potency compared to their electron-donating counterparts .

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